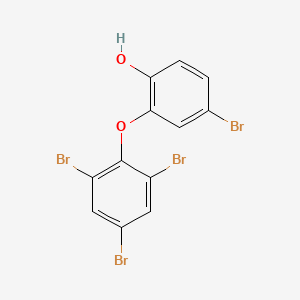
2-(2,4,5-Tribromophenoxy)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Tribromophenoxy)-4-bromophenol is an organic compound belonging to the class of brominated phenols It is characterized by the presence of multiple bromine atoms attached to a phenol ring, making it a highly brominated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Tribromophenoxy)-4-bromophenol typically involves the bromination of phenol derivatives. One common method involves the reaction of 2,4,5-tribromophenol with 4-bromophenol in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenol rings. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-Tribromophenoxy)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atoms. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenol derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
2-(2,4,5-Tribromophenoxy)-4-bromophenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Tribromophenoxy)-4-bromophenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
- 2,2’,4,4’,5,5’-Hexabromodiphenyl Ether
- 2,2’,3,4,4’,5’-Hexabromodiphenyl Ether
Uniqueness
2-(2,4,5-Tribromophenoxy)-4-bromophenol is unique due to its specific bromination pattern and the presence of both phenol and bromophenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its high degree of bromination also contributes to its effectiveness as a flame retardant and its potential biological activities.
Propiedades
Fórmula molecular |
C12H6Br4O2 |
|---|---|
Peso molecular |
501.79 g/mol |
Nombre IUPAC |
4-bromo-2-(2,4,6-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-10(17)11(5-6)18-12-8(15)3-7(14)4-9(12)16/h1-5,17H |
Clave InChI |
MXADYZJZIAGMGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
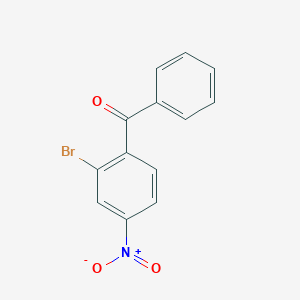
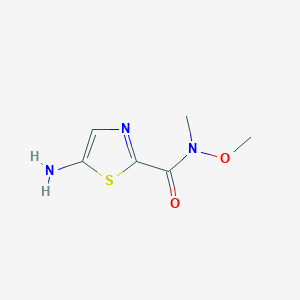



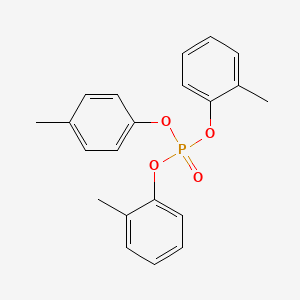

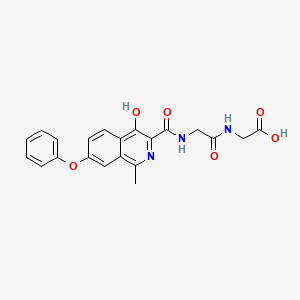
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
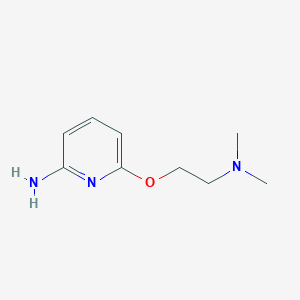
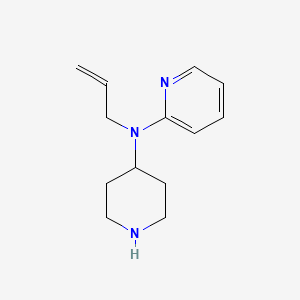
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
